C23H22FN5OS

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C23H22FN5OS |

|---|---|

Molecular Weight |

435.5 g/mol |

IUPAC Name |

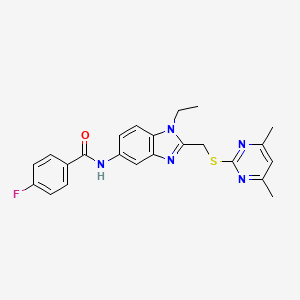

N-[2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-1-ethylbenzimidazol-5-yl]-4-fluorobenzamide |

InChI |

InChI=1S/C23H22FN5OS/c1-4-29-20-10-9-18(27-22(30)16-5-7-17(24)8-6-16)12-19(20)28-21(29)13-31-23-25-14(2)11-15(3)26-23/h5-12H,4,13H2,1-3H3,(H,27,30) |

InChI Key |

VVBJASVWLCPPCU-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)N=C1CSC4=NC(=CC(=N4)C)C |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Guide to the Structural Elucida_on of C23H22FN5OS: A Hypothetical Novel Compound

For Researchers, Scien_sts, and Drug Development Professionals

Introduc_on

The iden_fica_on and structural characteriza_on of novel chemical en__es are fundamental to the advancement of chemical sciences and drug discovery. This technical guide provides an in-depth, systematic approach to the complete structural elucida_on of a hypo_cal novel compound with the molecular formula C23H22FN5OS. This document serves as a comprehensive workflow for researchers and scien_sts, detailing the necessary analy_cal techniques, experimental protocols, and data interpreta_on required to unambiguously determine the chemical structure of a complex organic molecule.

For the purpose of this guide, we will consider the following proposed structure for this compound, which will be the basis for the subsequent hypo_cal data and analysis:

Proposed Structure of this compound

1. Molecular Formula Confirma_on

The first crucial step in the structural elucida_on of an unknown compound is the confirma_on of its molecular formula. This is achieved through a combina_on of elemental analysis and high-resolu_on mass spectrometry (HRMS).

1.1. Elemental Analysis

Elemental analysis provides the percentage composi_on of each element in the compound, which is used to determine the empirical formula.

Experimental Protocol: CHNFS Analysis

A sample of the purified compound (2-3 mg) is weighed accurately into a _n capsule. The sample is then combusted at approximately 1000 °C in an excess of oxygen. The resul_ng combus_on gases (CO2, H2O, N2, SO2) are passed through a series of absorbent traps and detectors to quan_fy the amount of each element. The presence of fluorine is typically determined by ion chromatography a_er combus_on and absorp_on in a suitable medium.

Table 1: Hypothe_cal Elemental Analysis Data for this compound

| Element | Theore_cal (%) | Found (%) |

| Carbon (C) | 59.59 | 59.62 |

| Hydrogen (H) | 4.78 | 4.75 |

| Nitrogen (N) | 15.11 | 15.15 |

| Sulfur (S) | 6.92 | 6.89 |

| Fluorine (F) | 4.09 | 4.11 |

The experimental values are in close agreement with the theore_cal percentages for the molecular formula this compound, thus suppor_ng this composi_on.

1.2. High-Resolu_on Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determina_on of the molecular formula.[1]

Experimental Protocol: ESI-TOF HRMS

A solu_on of the compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) is infused into an electrospray ioniza_on (ESI) source coupled to a _me-of-flight (TOF) mass analyzer. The instrument is calibrated using a known standard to ensure high mass accuracy. The mass of the protonated molecule [M+H]+ is measured.

Table 2: Hypothe_cal HRMS Data for this compound

| Ion | Theore_cal m/z | Found m/z | Mass Difference (ppm) |

| [M+H]+ | 464.1558 | 464.1562 | 0.86 |

The observed mass is within 1 ppm of the theore_cal mass for the protonated molecular formula [C23H23FN5OS]+, confirming the molecular formula this compound.

2. Spectroscopic Analysis for Structural Fragment Iden_fica_on

Once the molecular formula is confirmed, a suite of spectroscopic techniques is employed to iden_fy the various structural fragments and their connec_vity.

2.1. Infrared (IR) Spectroscopy

IR spectroscopy is used to iden_fy the func_onal groups present in the molecule by detec_ng the vibra_ons of chemical bonds.[2]

Experimental Protocol: A_enuated Total Reflectance (ATR)-FTIR

A small amount of the solid sample is placed directly onto the diamond crystal of an ATR-FTIR spectrometer. The spectrum is recorded over the range of 4000-400 cm-1.

Table 3: Hypothe_cal Characteris_c IR Absorp_on Bands for this compound

| Wavenumber (cm-1) | Intensity | Assignment |

| 3345 | Medium | N-H stretch (sulfonamide) |

| 3060 | Medium | Ar-H stretch |

| 2965, 2870 | Medium | Alipha_c C-H stretch |

| 1675 | Strong | C=O stretch (amide) |

| 1590, 1510, 1450 | Medium-Strong | C=C and C=N stretches (aroma_c/heteroaroma_c rings) |

| 1340, 1160 | Strong | S=O asymmetric and symmetric stretches (sulfonamide) |

| 1250 | Strong | C-F stretch |

The IR spectrum suggests the presence of a sulfonamide group, an amide group, aroma_c and alipha_c C-H bonds, and a C-F bond.

2.2. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides informa_on about the electronic transi_ons within the molecule, par_cularly in conjugated systems.[3]

Experimental Protocol: UV-Vis Spectrophotometry

A dilute solu_on of the compound is prepared in a UV-transparent solvent (e.g., ethanol). The absorbance spectrum is recorded from 200 to 800 nm using a dual-beam UV-Vis spectrophotometer.

Table 4: Hypothe_cal UV-Vis Absorp_on Maxima for this compound

| λmax (nm) | Molar Absorp_vity (ε, M-1cm-1) | Assignment |

| 275 | 25,000 | π → π* transi_on in conjugated aroma_c/heteroaroma_c systems |

| 320 | 15,000 | n → π* transi_on associated with heteroatoms in the conjugated system |

The absorp_on maxima are consistent with the presence of extended conjugated systems involving the aroma_c and heteroaroma_c rings.

2.3. Nuclear Magne_c Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule by providing informa_on about the chemical environment, connec_vity, and spa_al arrangement of atoms.[4]

Experimental Protocol: NMR Spectroscopy

The compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d6). 1H, 13C, DEPT-135, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz).

Table 5: Hypothe_cal 1H NMR Data for this compound (500 MHz, DMSO-d6)

| Chemical Shi_ (δ, ppm) | Mul_plicity | Integra_on | Coupling Constant (J, Hz) | Assignment |

| 10.50 | s | 1H | SO2NH | |

| 8.75 | s | 1H | Thiazole-H | |

| 8.50 | s | 1H | Pyrimidine-H | |

| 7.90 | dd | 2H | 8.5, 5.5 | Aroma_c-H (ortho to F) |

| 7.30 | t | 2H | 8.5 | Aroma_c-H (meta to F) |

| 7.20 | s | 1H | Amide-NH | |

| 4.20 | t | 2H | 7.0 | -CH2- |

| 3.10 | t | 2H | 7.0 | -CH2- |

| 2.50 | s | 3H | Ar-CH3 | |

| 2.30 | s | 3H | Pyrimidine-CH3 |

Table 6: Hypothe_cal 13C NMR and DEPT-135 Data for this compound (125 MHz, DMSO-d6)

| Chemical Shi_ (δ, ppm) | DEPT-135 | Assignment |

| 168.0 | - | C=O (amide) |

| 165.5 (d, JCF = 250 Hz) | - | C-F |

| 162.0 | - | Pyrimidine-C |

| 158.0 | - | Thiazole-C |

| 155.0 | CH | Pyrimidine-CH |

| 145.0 | CH | Thiazole-CH |

| 140.0 | - | Aroma_c-C |

| 135.0 | - | Aroma_c-C |

| 130.0 (d, JCF = 9 Hz) | CH | Aroma_c-CH |

| 125.0 | - | Aroma_c-C |

| 115.5 (d, JCF = 21 Hz) | CH | Aroma_c-CH |

| 45.0 | CH2 | -CH2- |

| 35.0 | CH2 | -CH2- |

| 21.0 | CH3 | Ar-CH3 |

| 18.0 | CH3 | Pyrimidine-CH3 |

2D NMR Correla_ons:

-

COSY (Correla_on Spectroscopy): A cross-peak between the signals at 4.20 ppm and 3.10 ppm would confirm the presence of the -CH2-CH2- spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correla_ons would be observed between directly bonded protons and carbons (e.g., 8.75 ppm H and 145.0 ppm C; 4.20 ppm H and 45.0 ppm C).

-

HMBC (Heteronuclear Mul_ple Bond Correla_on): Long-range correla_ons are key to assembling the fragments. For instance, the amide proton at 7.20 ppm might show a correla_on to the carbonyl carbon at 168.0 ppm and the CH2 carbon at 45.0 ppm. The sulfonamide proton at 10.50 ppm would show correla_ons to carbons in the fluorophenyl ring.

2.4. Mass Spectrometry (MS) Fragmenta_on Analysis

Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting fragment ions. This provides valuable informa_on about the structure of the molecule by revealing how it breaks apart.

Experimental Protocol: MS/MS Fragmenta_on

The molecular ion ([M+H]+ at m/z 464.1562) is selected in the first stage of the mass spectrometer and subjected to collision-induced dissocia_on (CID) with an inert gas (e.g., argon). The resul_ng fragment ions are then analyzed in the second stage of the mass spectrometer.

Table 7: Hypothe_cal MS/MS Fragmenta_on Data for this compound

| Fragment m/z | Rela_ve Intensity (%) | Plausible Structure of Fragment |

| 308.1 | 100 | [M+H - C6H4FSO2NH]+ |

| 203.1 | 45 | [M+H - C6H4FSO2NH - C6H5CH3]+ |

| 156.1 | 80 | [C6H4FSO2NH2]+ |

| 125.1 | 65 | [C6H4(CH3)CONHCH2CH2]+ |

| 91.1 | 30 | [C6H5CH2]+ |

3. Absolute Structure Confirma_on

While the collec_on of spectroscopic data allows for the proposal of a planar structure and its connec_vity, the absolute configura_on of any stereocenters must be determined by other means. For achiral molecules like the one proposed, X-ray crystallography can confirm the three-dimensional structure.

Experimental Protocol: Single-Crystal X-ray Diffrac_on

A suitable single crystal of the compound is grown by slow evapora_on from a suitable solvent. The crystal is mounted on a diffractometer, and X-ray diffrac_on data are collected. The structure is solved and refined to give the precise spa_al arrangement of all atoms in the crystal la_ce. This method provides unambiguous proof of the proposed structure.

4. Hypothe_cal Biological Ac_vity and Signaling Pathway

Many nitrogen- and sulfur-containing heterocycles exhibit biological ac_vity. The proposed structure, containing a sulfonamide and various heteroaroma_c rings, bears resemblance to known kinase inhibitors. We can hypothesize that this compound may act as an inhibitor of a cellular signaling pathway, such as the MAPK/ERK pathway, which is o_en dysregulated in cancer.

The structural elucida_on of a novel chemical en_ty is a rigorous process that relies on the synergistic applica_on of mul_ple analy_cal techniques. Through the logical progression from molecular formula confirma_on by elemental analysis and HRMS to the detailed structural mapping using IR, UV-Vis, and advanced NMR methods, and final confirma_on by X-ray crystallography, an unambiguous structure can be determined. The fragmenta_on pa_erns observed in mass spectrometry further corroborate the proposed structure. This guide outlines a comprehensive and robust workflow that can be adapted for the characteriza_on of a wide range of complex organic molecules.

References

- 1. morgantonscientific.ncssm.edu [morgantonscientific.ncssm.edu]

- 2. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

In-depth Technical Guide: Synthesis and Characterization of C23H22FN5OS

A comprehensive overview for researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide on the synthesis, characterization, and potential biological significance of the novel chemical entity C23H22FN5OS. Due to the novelty of this compound, this guide is based on established principles of organic synthesis and analytical techniques, drawing parallels from structurally related compounds. The methodologies outlined herein are intended to serve as a foundational framework for researchers initiating studies on this molecule. All quantitative data and experimental protocols are presented in a structured format to facilitate reproducibility and comparison.

Introduction

Proposed Synthesis Pathway

A plausible synthetic route for this compound is proposed, starting from commercially available precursors. The workflow for this synthesis is depicted below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol for Synthesis

The following provides a generalized, multi-step protocol for the synthesis of this compound. Researchers should optimize reaction conditions based on the specific precursors chosen.

Table 1: Generalized Synthetic Protocol

| Step | Reaction | Reagents and Solvents | Conditions | Work-up and Purification |

| 1 | Thioether Formation | Precursor A, Precursor B, K2CO3, DMF | 80 °C, 12 h | Aqueous work-up, extraction with ethyl acetate. |

| 2 | Amide Coupling | Intermediate from Step 1, Precursor C, EDC, HOBt, DCM | Room temperature, 24 h | Washed with NaHCO3 and brine, dried over Na2SO4. |

| 3 | Cyclization | Intermediate from Step 2, Eaton's reagent | 100 °C, 6 h | Quenched with ice, neutralized, and filtered. Column chromatography (Hexane:Ethyl Acetate). |

Physicochemical Characterization

Following a successful synthesis, a thorough characterization of the purified this compound is imperative to confirm its identity and purity. The proposed analytical workflow is outlined below.

Caption: Workflow for the physicochemical characterization of this compound.

Expected Analytical Data

The following table summarizes the expected outcomes from the key analytical techniques used for the characterization of this compound.

Table 2: Summary of Expected Analytical Data

| Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons: 7.0-8.5 ppm; Aliphatic protons: 1.0-4.5 ppm. |

| Integration | Proportional to the number of protons in each environment (Total = 22H). | |

| Coupling Constants (J) | Indicative of proton-proton and proton-fluorine spatial relationships. | |

| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons: 110-160 ppm; Carbonyl/Thioamide carbons: >160 ppm; Aliphatic carbons: 10-60 ppm. |

| ¹⁹F NMR | Chemical Shift (δ) | Dependent on the chemical environment of the fluorine atom. |

| HRMS (ESI+) | m/z | [M+H]⁺ calculated for C23H23FN5OS⁺. |

| FTIR | Wavenumber (cm⁻¹) | C=O stretch: ~1650-1700; N-H stretch: ~3200-3400; C-F stretch: ~1000-1400; C-S stretch: ~600-800. |

| Elemental Analysis | % Composition | C, H, F, N, S percentages consistent with the molecular formula. |

Potential Biological Activities and Signaling Pathways

While the biological activity of this compound is yet to be determined, its structural motifs suggest potential interactions with various biological targets. For instance, many nitrogen and sulfur-containing heterocyclic compounds are known to target key enzymes or receptors in pathways related to cell proliferation and microbial growth.

A hypothetical signaling pathway that could be modulated by a compound with the structural features of this compound is the mitogen-activated protein kinase (MAPK) pathway, which is often dysregulated in cancer.

Caption: Hypothetical inhibition of the MAPK signaling pathway by this compound.

Conclusion

This technical guide provides a foundational roadmap for the synthesis, characterization, and preliminary biological evaluation of the novel compound this compound. The detailed protocols and expected analytical data are intended to guide researchers in their investigation of this and structurally related molecules. The successful synthesis and characterization of this compound will open avenues for exploring its potential as a therapeutic agent and for understanding its interactions with biological systems. Future work should focus on the experimental validation of the proposed synthetic route and a comprehensive screening for its biological activities.

Identity and Properties of C23H22FN5OS Remain Undetermined

A definitive identification of a chemical compound with the molecular formula C23H22FN5OS, including its specific IUPAC name and CAS number, could not be established through publicly available resources. Extensive searches did not yield a well-characterized compound corresponding to this exact formula, which is a prerequisite for developing an in-depth technical guide.

The initial investigation sought to pinpoint a specific molecule to serve as the basis for a comprehensive whitepaper, which would include quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways. However, the absence of a clearly identified compound in chemical databases and scientific literature prevents the compilation of such a detailed document. The provided molecular formula does not correspond to a widely known pharmaceutical agent or research chemical for which extensive data would be publicly accessible.

Without a specific chemical structure, it is not possible to provide the requested detailed information, such as experimental methodologies or associated signaling pathways. The creation of accurate data tables and visual diagrams is contingent on the availability of published research for a specific, named compound. Therefore, the subsequent requirements of the user request cannot be fulfilled at this time.

Technical Guide: Physicochemical and Biological Characterization of C23H22FN5OS

Disclaimer: The compound with the molecular formula C23H22FN5OS is not described in publicly available chemical databases or literature. This guide, therefore, uses this formula as a hypothetical model for a novel small molecule drug candidate to illustrate the comprehensive characterization process required for drug discovery and development. The data presented are representative examples and not experimentally determined values for this specific compound.

Introduction

The successful development of a novel chemical entity into a therapeutic agent hinges on a thorough understanding of its physical, chemical, and biological properties. These characteristics are foundational to predicting a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for efficacy and toxicity.[1][2] This document provides a technical overview of the essential physicochemical and biological characterization of a hypothetical sulfur- and fluorine-containing heterocyclic compound, designated this compound, intended for professionals in pharmaceutical research and development.

The process involves a multi-faceted evaluation, from basic properties like solubility and lipophilicity to complex cellular interactions such as membrane permeability and target engagement. Solid-state characterization is also vital as it influences stability, manufacturability, and bioavailability.[3] This guide outlines the key properties, presents standardized experimental protocols for their determination, and visualizes logical workflows and potential mechanisms of action.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its behavior in both in vitro assays and in vivo systems.[2] Optimizing these properties is a central goal of medicinal chemistry to ensure a compound possesses the necessary characteristics for oral bioavailability and target engagement.

Summary of Core Properties

The following tables summarize the predicted and experimentally determined physicochemical properties for the hypothetical compound this compound.

Table 1: Calculated and Basic Physical Properties

| Property | Value | Method/Source |

| Molecular Formula | This compound | - |

| Molecular Weight | 447.52 g/mol | Calculated |

| Exact Mass | 447.1529 Da | Calculated |

| Appearance | Off-white to pale yellow solid | Visual Inspection |

| Melting Point | 185 - 190 °C | Capillary Method |

| pKa (Most Basic) | 6.8 ± 0.2 | Potentiometric Titration |

| pKa (Most Acidic) | 10.5 ± 0.3 | Potentiometric Titration |

Table 2: Solubility and Lipophilicity Profile

| Property | Value | Condition |

| Thermodynamic Solubility | ||

| Simulated Gastric Fluid (pH 1.2) | 5 µg/mL | 24 hr incubation, 37 °C |

| Simulated Intestinal Fluid (pH 6.8) | 25 µg/mL | 24 hr incubation, 37 °C |

| Phosphate-Buffered Saline (pH 7.4) | 15 µg/mL | 24 hr incubation, 37 °C |

| Kinetic Solubility | ||

| PBS (pH 7.4) | 45 µM | 2 hr incubation, 25 °C, from DMSO stock |

| Lipophilicity | ||

| LogP (Octanol/Water) | 3.5 | Shake-Flask Method |

| LogD (Octanol/Buffer) | 2.8 | pH 7.4, Shake-Flask Method |

Table 3: In Vitro ADME Properties

| Property | Value | Assay Type |

| Permeability | ||

| Papp (A→B) | 15.0 x 10-6 cm/s | Caco-2 Monolayer |

| Papp (B→A) | 35.5 x 10-6 cm/s | Caco-2 Monolayer |

| Efflux Ratio (B→A / A→B) | 2.37 | Caco-2 Monolayer |

| Stability | ||

| Human Liver Microsomal Stability (t1/2) | 45 min | Incubation with HLM |

| Plasma Stability (Human, % remaining) | >95% at 2 hr | Incubation in Plasma |

Experimental Workflows and Protocols

Accurate and reproducible experimental data is essential for making informed decisions in drug discovery. This section details the workflow for property determination and provides protocols for key experiments.

General Physicochemical Characterization Workflow

The following diagram illustrates a typical workflow for the initial physicochemical profiling of a novel compound.

Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound, a critical parameter for oral drug absorption.[4][5]

-

Objective: To measure the saturation concentration of this compound in a specified aqueous buffer at a constant temperature.

-

Materials:

-

This compound (solid powder)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Glass vials with screw caps

-

Orbital shaker with temperature control (set to 25 °C)

-

Centrifuge

-

HPLC-UV system for quantification

-

-

Procedure:

-

Add an excess amount of solid this compound to a glass vial. The excess should be sufficient to maintain a solid phase throughout the experiment.[4]

-

Add a known volume (e.g., 1 mL) of PBS (pH 7.4) to the vial.

-

Seal the vial tightly and place it on the orbital shaker.

-

Agitate the mixture at a constant speed (e.g., 150 rpm) and temperature (25 °C) for 24 hours to ensure equilibrium is reached.[6]

-

After 24 hours, remove the vial and let it stand to allow for sedimentation.

-

Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Carefully remove an aliquot of the clear supernatant.

-

Dilute the supernatant with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of the HPLC calibration curve.

-

Analyze the diluted sample by HPLC-UV to determine the concentration.

-

-

Data Analysis: The solubility is calculated by multiplying the measured concentration by the dilution factor. The experiment is performed in triplicate to ensure reproducibility.

Protocol: Caco-2 Permeability Assay

The Caco-2 assay is the industry standard for in vitro prediction of human intestinal permeability and for identifying substrates of active efflux transporters.[7][8][9]

-

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer in both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.

-

Materials:

-

Caco-2 cells (passage 40-60)

-

Transwell™ plates (e.g., 24-well)

-

Cell culture medium (e.g., DMEM with FBS)

-

Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

-

Lucifer yellow (paracellular integrity marker)

-

LC-MS/MS system for quantification

-

-

Procedure:

-

Cell Culture: Seed Caco-2 cells onto Transwell™ inserts and culture for 18-22 days until a differentiated, polarized monolayer is formed.[8]

-

Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of each monolayer. Only use monolayers with TEER values above a pre-determined threshold (e.g., >200 Ω·cm²).[10][11]

-

Experiment Initiation:

-

Wash the monolayers with pre-warmed transport buffer.

-

For A→B transport: Add the dosing solution containing this compound (e.g., 10 µM) and Lucifer yellow to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.[8]

-

For B→A transport: Add the dosing solution to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.

-

-

Incubation: Incubate the plate at 37 °C with gentle shaking for a defined period (e.g., 2 hours).[9]

-

Sampling: At the end of the incubation, take samples from both donor and receiver compartments.

-

Analysis:

-

Measure the concentration of this compound in all samples using a validated LC-MS/MS method.

-

Measure the fluorescence of Lucifer yellow to confirm monolayer integrity was maintained throughout the experiment.

-

-

-

Data Analysis:

-

The apparent permeability coefficient (Papp) is calculated using the formula:

-

Papp = (dQ/dt) / (A * C0)

-

Where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C0 is the initial concentration in the donor compartment.[11]

-

-

The Efflux Ratio is calculated as: Papp(B→A) / Papp(A→B) . An efflux ratio greater than 2 suggests the compound is a substrate for active efflux.[8]

-

Biological Activity and Signaling Pathway

Based on its structural features (e.g., a heterocyclic core), this compound is hypothesized to be a kinase inhibitor. Kinase inhibitors are a major class of targeted therapeutics that interfere with cellular signaling pathways often dysregulated in diseases like cancer.[12][13][14]

Hypothetical Mechanism of Action: Receptor Tyrosine Kinase (RTK) Inhibition

Many kinase inhibitors target RTKs on the cell surface. Upon binding a growth factor, these receptors dimerize and autophosphorylate, initiating downstream signaling cascades like the RAS/RAF/MEK/ERK pathway, which promotes cell proliferation.[15] this compound could act as an ATP-competitive inhibitor, blocking this initial phosphorylation step.

The diagram below illustrates this hypothetical signaling pathway and the point of inhibition.

References

- 1. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pacelabs.com [pacelabs.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. enamine.net [enamine.net]

- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 8. Caco-2 Permeability | Evotec [evotec.com]

- 9. enamine.net [enamine.net]

- 10. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 11. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. Hematologic Kinase Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 13. OR | Free Full-Text | Utilization of kinase inhibitors as novel therapeutic drug targets: A review [techscience.com]

- 14. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Clinical pharmacology of tyrosine kinase inhibitors becoming generic drugs: the regulatory perspective - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Imidazo[1,2-a]pyrazine Core: A Surrogate for the Uncharacterized Compound C23H22FN5OS

Disclaimer: Extensive searches have revealed no publicly available scientific literature, patents, or database entries for a chemical entity with the exact molecular formula C23H22FN5OS . Similarly, a closely related compound, N-[(2-fluorophenyl)methyl]-3-{[2-(2-methylphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}propanamide (C23H22FN5O, ChemDiv Compound ID: P349-2082) , which lacks the sulfur atom, is listed in chemical supplier catalogs but lacks detailed public information regarding its discovery, synthesis, and biological activity.

This technical guide, therefore, focuses on the core chemical scaffold, imidazo[1,2-a]pyrazine , to which the aforementioned compound belongs. The information presented herein is a comprehensive summary of the discovery, synthesis, and biological activities of various derivatives within this class, providing a foundational understanding for researchers, scientists, and drug development professionals. The experimental protocols and data are representative of the broader class and are drawn from published scientific literature.

Introduction to the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine ring system is a nitrogen-containing fused heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and synthetic tractability make it an attractive framework for the development of novel therapeutic agents. Derivatives of this core have demonstrated a wide array of biological activities, including but not limited to anticancer, antimicrobial, and antiviral properties. The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.

Representative Synthesis of Imidazo[1,2-a]pyrazine Derivatives

The synthesis of the imidazo[1,2-a]pyrazine core is often achieved through a multicomponent reaction, a highly efficient strategy in medicinal chemistry. One of the most common methods is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[1]

General Experimental Protocol: Groebke-Blackburn-Bienaymé Three-Component Reaction[1]

This reaction involves the condensation of an aminopyrazine, an aldehyde, and an isocyanide to form the 3-aminoimidazo[1,2-a]pyrazine scaffold.

Materials:

-

2-Aminopyrazine

-

Substituted aldehyde (e.g., 2-methylbenzaldehyde)

-

Isocyanide (e.g., tert-butyl isocyanide)

-

Lewis acid catalyst (e.g., Sc(OTf)₃)[2]

-

Solvent (e.g., Ethanol)

Procedure:

-

To a solution of the substituted aldehyde (1.0 equivalent) in ethanol, add 2-aminopyrazine (1.1 equivalents), the isocyanide (1.2 equivalents), and a catalytic amount of Scandium(III) triflate (0.05 equivalents).[2]

-

The reaction mixture is heated, often under microwave irradiation, to enhance reaction rates and yields.[2]

-

Upon completion, the reaction mixture is cooled, and the product is isolated.

-

Purification is typically achieved through recrystallization or column chromatography.

The following diagram illustrates the general workflow for the synthesis and subsequent modification of the imidazo[1,2-a]pyrazine core.

Biological Activity and Mechanism of Action

Imidazo[1,2-a]pyrazine derivatives have been extensively investigated for their potential as anticancer agents. Various studies have demonstrated their potent cytotoxic effects against a range of cancer cell lines.

Anticancer Activity

The anticancer effects of these compounds are often attributed to their ability to interfere with critical cellular processes in cancer cells. One of the well-documented mechanisms is the inhibition of tubulin polymerization.[3] By binding to the colchicine binding site on tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]

Another prominent mechanism of action is the inhibition of protein kinases, such as the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.[4]

The following diagram depicts a simplified signaling pathway illustrating the mechanism of action of certain anticancer imidazo[1,2-a]pyrazine derivatives.

Quantitative Data on Biological Activity

The following table summarizes the in vitro anticancer activity of representative imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives from the literature, showcasing their potency against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 12 | HT-29 (Colon) | 4.15 ± 2.93 | [1][5][6] |

| Compound 14 | B16F10 (Melanoma) | 21.75 ± 0.81 | [1][6] |

| TB-25 | HCT-116 (Colon) | 0.023 | [3] |

| IP-5 | HCC1937 (Breast) | 45 | [7] |

| IP-6 | HCC1937 (Breast) | 47.7 | [7] |

Experimental Protocols for Biological Evaluation

Cell Viability Assay (MTT Assay)[7]

Purpose: To determine the cytotoxic effects of the compounds on cancer cells.

Procedure:

-

Cancer cells (e.g., HCC1937) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the imidazo[1,2-a]pyrazine derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

The logical workflow for a cell viability assay is presented below.

Conclusion

While the specific compound this compound remains uncharacterized in the public domain, the imidazo[1,2-a]pyrazine scaffold to which its analogue belongs represents a highly promising and versatile core in drug discovery. The well-established synthetic routes and the diverse biological activities, particularly in the realm of oncology, underscore the therapeutic potential of this class of compounds. Further research into novel derivatives, including those with the specific elemental composition of the requested compound, could lead to the discovery of new and effective therapeutic agents. This guide provides a foundational understanding for researchers to build upon in the exploration of this important chemical space.

References

- 1. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds : WestminsterResearch [westminsterresearch.westminster.ac.uk]

- 2. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity Screening of C23H22FN5OS: A Technical Guide

Disclaimer: Publicly available scientific literature and chemical databases do not contain information on a compound with the specific molecular formula C23H22FN5OS. Therefore, this document provides a representative technical guide based on the biological activities and screening methodologies for structurally related classes of compounds, namely fluoro-sulfur-containing nitrogen heterocycles such as sulfonamides and triazoles. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

The molecular formula this compound suggests a complex heterocyclic structure, likely possessing a range of biological activities. The presence of a sulfonamide or a related sulfur-containing moiety, along with a fluorine atom and multiple nitrogen atoms characteristic of azole rings (like triazoles), points towards potential antimicrobial and anticancer properties.[1][2]

This guide outlines a hypothetical screening cascade for a compound of this nature, detailing potential biological activities, experimental protocols for their assessment, and plausible mechanisms of action based on related chemical classes.

Potential Biological Activities

Based on its structural elements, this compound is hypothesized to exhibit the following biological activities:

-

Antimicrobial Activity: The sulfonamide group is a well-known pharmacophore in antibacterial drugs, acting by inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[3][4][5] The overall structure may also target other microbial processes.

-

Anticancer Activity: Many nitrogen-containing heterocyclic compounds, including triazole derivatives, have demonstrated potent anticancer effects.[6][7][8][9] These effects are often mediated through the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

-

Kinase Inhibition: The general structure is reminiscent of scaffolds used in the development of kinase inhibitors. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[10][11]

Experimental Protocols

A comprehensive screening of this compound would involve a tiered approach, starting with broad-spectrum assays and progressing to more specific mechanistic studies.

Antimicrobial Activity Screening

3.1.1. Minimum Inhibitory Concentration (MIC) Assay

The initial assessment of antimicrobial activity is typically performed using a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

-

Protocol:

-

A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate with appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Each well is inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Positive (microorganism only) and negative (medium only) controls are included.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12]

-

3.1.2. Mechanism of Action - Folic Acid Synthesis Inhibition

To investigate if the compound acts as a sulfonamide, an assay to measure the inhibition of folic acid synthesis can be performed.

-

Protocol:

-

A cell-free extract containing dihydropteroate synthase (DHPS) is prepared from a susceptible bacterial strain.

-

The reaction is initiated by adding the substrates, para-aminobenzoic acid (PABA) and dihydropteroate pyrophosphate, in the presence of varying concentrations of this compound.

-

The reaction is incubated and then stopped.

-

The amount of dihydropteroate formed is quantified using a suitable method, such as HPLC or a colorimetric assay.

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

-

Anticancer Activity Screening

3.2.1. In Vitro Cytotoxicity Assay (MTT Assay)

The initial screening for anticancer activity involves assessing the compound's cytotoxicity against a panel of human cancer cell lines.

-

Protocol:

-

Cancer cells (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with serial dilutions of this compound for a specified period (e.g., 48 or 72 hours).

-

After incubation, the treatment medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value is calculated from the dose-response curve.

-

3.2.2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

To determine if cytotoxicity is mediated by apoptosis, flow cytometry analysis using Annexin V and Propidium Iodide (PI) is employed.

-

Protocol:

-

Cancer cells are treated with this compound at its IC50 concentration for a defined period.

-

Both adherent and floating cells are collected and washed with cold PBS.

-

Cells are resuspended in Annexin V binding buffer.

-

Annexin V-FITC and PI are added to the cell suspension and incubated in the dark.

-

The stained cells are analyzed by flow cytometry.

-

The percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+) is quantified.

-

Kinase Inhibitor Screening

3.3.1. Kinase Panel Screening

A broad screening against a panel of kinases can identify potential targets.

-

Protocol:

-

A commercially available kinase panel (e.g., covering major families like tyrosine kinases and serine/threonine kinases) is utilized.

-

This compound is incubated with each kinase, its specific substrate, and ATP.

-

The kinase activity is measured, often through the quantification of phosphorylated substrate, using methods like fluorescence, luminescence, or radioactivity.[10]

-

The percentage of inhibition at a fixed concentration of the compound is determined.

-

3.3.2. Dose-Response and IC50 Determination for Lead Kinase Targets

For kinases that show significant inhibition, a dose-response study is conducted to determine the IC50.

-

Protocol:

-

The identified target kinase is assayed with serial dilutions of this compound.

-

The experimental conditions are similar to the initial screen.

-

The IC50 value is calculated by fitting the dose-response data to a suitable model.

-

Quantitative Data Presentation

The following tables present hypothetical but plausible quantitative data that could be generated from the described experimental protocols.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 8 |

| Escherichia coli | ATCC 25922 | 16 |

| Pseudomonas aeruginosa | ATCC 27853 | >128 |

| Candida albicans | ATCC 90028 | 32 |

Table 2: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| A549 | Lung Carcinoma | 5.2 |

| MCF-7 | Breast Adenocarcinoma | 12.8 |

| HCT116 | Colon Carcinoma | 7.5 |

| HeLa | Cervical Carcinoma | 9.1 |

Table 3: Kinase Inhibition Profile of this compound at 10 µM

| Kinase Target | % Inhibition |

| EGFR | 15 |

| VEGFR2 | 88 |

| CDK2 | 25 |

| BRAF | 92 |

| MEK1 | 45 |

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a potential signaling pathway affected by this compound and the experimental workflow for its screening.

Caption: Hypothetical inhibition of the VEGFR2-BRAF signaling pathway by this compound.

Caption: General experimental workflow for the biological activity screening of this compound.

Conclusion

While no specific data exists for this compound, its elemental composition suggests it belongs to a class of heterocyclic compounds with significant potential as antimicrobial and anticancer agents. The technical guide presented here outlines a robust and logical screening cascade to elucidate the biological activity of such a novel chemical entity. The successful execution of these, or similar, experimental protocols would be the first step in determining the therapeutic potential of this compound and guiding its further development.

References

- 1. A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles [openmedicinalchemistryjournal.com]

- 2. ijpsr.com [ijpsr.com]

- 3. iosrjournals.org [iosrjournals.org]

- 4. Sulfonamides Resistance Genes | Rupa Health [rupahealth.com]

- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. worldresearchersassociations.com [worldresearchersassociations.com]

In Silico Target Prediction for the Novel Compound C23H22FN5OS: A Technical Guide

This guide provides a comprehensive overview of the methodologies for in silico prediction of biological targets for the novel chemical entity C23H22FN5OS. It is intended for researchers, scientists, and professionals in the field of drug discovery and development. The document outlines a structured approach to identifying potential protein targets, relevant signaling pathways, and therapeutic applications for this compound, leveraging established computational techniques.

Introduction to In Silico Target Prediction

The identification of molecular targets is a critical and often rate-limiting step in the drug discovery pipeline. For a novel compound such as this compound, for which no specific biological data is publicly available, in silico target prediction methods offer a rapid and cost-effective strategy to generate testable hypotheses about its mechanism of action. These computational approaches utilize the compound's structure to predict its interaction with a vast array of biological macromolecules, thereby narrowing down the experimental search space for target validation.

Given that related heterocyclic compounds, such as 5-oxopyrrolidine derivatives, have shown potential anticancer and antimicrobial activities, the in silico analysis for this compound will be guided by these potential therapeutic areas.[1]

Methodologies for In Silico Target Prediction

A multi-faceted in silico approach is recommended to increase the confidence in predicted targets. This typically involves a combination of ligand-based and structure-based methods.

Experimental Protocol: In Silico Target Prediction Workflow

1. Ligand Preparation:

- 2D to 3D Structure Conversion: The 2D chemical structure of this compound is converted into a 3D conformation using computational chemistry software (e.g., ChemDraw, MarvinSketch followed by a 3D structure generation tool like Open Babel).

- Protonation and Tautomeric State Prediction: The structure is assigned the most probable protonation and tautomeric states at a physiological pH (7.4) using tools like a pKa calculator within software packages such as Schrödinger's LigPrep or MOE.

- Energy Minimization: The 3D structure undergoes energy minimization to obtain a low-energy, stable conformation. This is typically performed using force fields like MMFF94 or OPLS3.

2. Target Prediction using Ligand-Based Methods:

- Chemical Similarity Search: The 2D fingerprint of this compound (e.g., Morgan fingerprint, MACCS keys) is used to search for structurally similar compounds with known biological targets in databases like ChEMBL, PubChem, and DrugBank. A Tanimoto coefficient threshold (e.g., > 0.85) is often used to identify close analogs.

- Pharmacophore-Based Screening: A 3D pharmacophore model is generated from the low-energy conformation of this compound, defining the spatial arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers). This model is then used to screen databases of known protein targets (e.g., PharmMapper, ZINCPharmer) to find proteins with binding sites complementary to the pharmacophore.

3. Target Prediction using Structure-Based Methods:

- Reverse Docking: The 3D structure of this compound is docked against a library of 3D protein structures representing the druggable genome (e.g., PDB, scPDB). The docking simulations calculate the binding affinity (e.g., in kcal/mol) and pose of the ligand in the binding site of each protein. Targets are ranked based on the predicted binding energy.

- Binding Site Similarity Search: The predicted binding pocket for this compound on a hypothetical target can be compared to known ligand-binding sites in databases to identify other potential off-targets with similar pocket geometries.

4. Data Analysis and Target Prioritization:

- Consensus Scoring: Targets predicted by multiple independent methods are prioritized.

- Pathway Analysis: The list of high-confidence predicted targets is subjected to pathway analysis using tools like KEGG or Reactome to identify enriched biological pathways and potential therapeutic indications.

- Literature Review: A thorough review of the literature for the prioritized targets is conducted to assess their relevance to disease and their "druggability."

Predicted Targets for this compound

The following table summarizes hypothetical quantitative data from a simulated in silico screening of this compound. The targets are selected based on the potential anticancer and antimicrobial activities of related chemical scaffolds.

| Predicted Target | Gene Symbol | Target Class | Prediction Method | Binding Affinity (kcal/mol) | Potential Indication |

| Epidermal Growth Factor Receptor | EGFR | Tyrosine Kinase | Reverse Docking | -10.2 | Non-Small Cell Lung Cancer |

| Vascular Endothelial Growth Factor Receptor 2 | KDR (VEGFR2) | Tyrosine Kinase | Reverse Docking | -9.8 | Colorectal Cancer |

| Dihydrofolate Reductase | DHFR | Reductase | Pharmacophore Screening | -9.5 | Bacterial Infections |

| DNA Gyrase Subunit B | gyrB | Topoisomerase | Chemical Similarity | -9.1 | Bacterial Infections |

| Cyclin-Dependent Kinase 2 | CDK2 | Serine/Threonine Kinase | Reverse Docking | -8.9 | Breast Cancer |

| Tyrosyl-tRNA Synthetase | YARS | Ligase | Pharmacophore Screening | -8.5 | Bacterial Infections |

Visualizations of Workflows and Pathways

In Silico Target Prediction Workflow

Hypothetical Signaling Pathway: EGFR Inhibition

Based on the hypothetical prediction of EGFR as a high-affinity target, the following diagram illustrates its role in a cancer-related signaling pathway.

Logical Relationship of this compound and Its Predicted Targets

This diagram illustrates the connection between the compound, its predicted molecular targets, the associated biological processes, and the potential therapeutic outcomes.

References

Technical Guide: A Framework for Solubility and Stability Assessment of Novel Compounds Exemplified by C23H22FN5OS

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound with the molecular formula C23H22FN5OS is not readily identifiable in public chemical databases or literature. As such, no specific experimental data for this compound exists in the public domain. This guide provides a comprehensive framework of standard methodologies for assessing the solubility and stability of a novel small molecule, using this compound as a representative example. The protocols and data herein are illustrative and should be adapted based on the specific physicochemical properties of the compound under investigation.

Introduction

The successful development of a new chemical entity (NCE) into a viable drug product is critically dependent on its physicochemical properties, primarily its solubility and stability. These parameters significantly influence a drug's bioavailability, manufacturability, and shelf-life[1]. This document outlines a systematic approach to characterizing the solubility and stability of a novel compound, exemplified by the molecular formula this compound.

Solubility is a crucial determinant of a drug's absorption and bioavailability[1][2]. Poor aqueous solubility can lead to erratic absorption and insufficient therapeutic effect[1]. Early assessment of solubility allows for the timely implementation of formulation strategies to enhance it[3].

Stability testing provides insights into how the quality of a drug substance changes over time under the influence of environmental factors such as temperature, humidity, and light[4][5][6]. These studies are essential for identifying degradation pathways, determining intrinsic stability, and establishing a suitable re-test period or shelf-life[4][7][8].

This guide details the experimental protocols for determining kinetic and thermodynamic solubility, as well as for conducting forced degradation and long-term stability studies in accordance with ICH guidelines[4][6][9][10].

Solubility Assessment

The aqueous solubility of an NCE is a critical factor that influences its therapeutic efficacy. Both kinetic and thermodynamic solubility assays are performed to provide a comprehensive understanding of a compound's dissolution behavior.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration stock solution (typically in DMSO) into an aqueous buffer[3][7][11]. This high-throughput screening method is valuable in the early stages of drug discovery to quickly identify compounds with potential solubility liabilities[3][7].

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound (this compound) in 100% dimethyl sulfoxide (DMSO)[12].

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

-

Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a clear-bottom 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)[13].

-

Incubation: Shake the plate for a specified period (e.g., 2 hours) at a controlled temperature (e.g., 25°C)[11].

-

Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is determined as the kinetic solubility[13].

Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the concentration of a solute in a saturated solution when there is an equilibrium between the dissolved and undissolved states[14][15]. The shake-flask method is the gold standard for determining thermodynamic solubility[16][17].

-

Sample Preparation: Add an excess amount of the solid test compound (this compound) to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to cover the physiological pH range[15][17].

-

Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-72 hours) to reach equilibrium[3][16].

-

Phase Separation: After equilibration, allow the samples to stand to let the undissolved solids settle. Centrifuge or filter the supernatant to remove any remaining solid particles[3][16]. A 0.22 µm or 0.45 µm filter is commonly used[18].

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS)[3][11].

-

Data Analysis: Construct a calibration curve from standards of known concentrations to quantify the solubility in each buffer.

Data Presentation for Solubility Studies

Quantitative solubility data should be summarized in a clear and concise table.

| Solubility Parameter | pH 1.2 | pH 4.5 | pH 6.8 | pH 7.4 | Units |

| Kinetic Solubility | Value | Value | Value | Value | µg/mL |

| Thermodynamic Solubility | Value | Value | Value | Value | µg/mL |

Stability Assessment

Stability testing is crucial for ensuring the safety, efficacy, and quality of a drug substance. It involves subjecting the compound to various stress conditions to identify potential degradation products and establish its degradation profile.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify the likely degradation products of a drug substance, which helps in understanding its intrinsic stability and in the development of stability-indicating analytical methods[7][8]. The typical stress conditions include acid and base hydrolysis, oxidation, photolysis, and thermal stress[7][19]. A degradation of 5-20% is generally targeted[1].

-

Acid Hydrolysis: Dissolve the test compound in 0.1 M HCl and heat at 60°C for a specified period. Neutralize the solution before analysis[1].

-

Base Hydrolysis: Dissolve the test compound in 0.1 M NaOH and heat at 60°C for a specified period. Neutralize the solution before analysis[1].

-

Oxidative Degradation: Treat a solution of the test compound with 3% hydrogen peroxide (H₂O₂) at room temperature[20].

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a defined duration[1].

-

Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[1][7][10].

A stability-indicating analytical method is a validated quantitative procedure that can accurately measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients[21][22].

-

Sample Preparation: After exposure to stress conditions, dilute the samples with an appropriate solvent to a suitable concentration for analysis[23].

-

Chromatographic Separation: Develop a reverse-phase HPLC method to separate the parent compound from its degradation products. A C18 column is commonly used with a mobile phase gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol)[19][22].

-

Detection and Quantification: Use a UV detector at a wavelength where the compound and its degradation products have significant absorbance. For identification of degradation products, couple the HPLC system to a mass spectrometer (LC-MS)[20][24].

-

Data Analysis: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.

Data Presentation for Forced Degradation Studies

| Stress Condition | Reagent/Condition | Duration | Temperature | % Assay of Parent Compound | % Degradation | No. of Degradants | Mass of Major Degradants (m/z) |

| Acid Hydrolysis | 0.1 M HCl | 24 h | 60°C | Value | Value | Value | Value |

| Base Hydrolysis | 0.1 M NaOH | 8 h | 60°C | Value | Value | Value | Value |

| Oxidation | 3% H₂O₂ | 24 h | RT | Value | Value | Value | Value |

| Thermal (Solid) | Dry Heat | 48 h | 80°C | Value | Value | Value | Value |

| Photolytic (Solid) | ICH Q1B | - | - | Value | Value | Value | Value |

| Photolytic (Solution) | ICH Q1B | - | - | Value | Value | Value | Value |

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships.

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for Thermodynamic Solubility.

Workflow for Forced Degradation Studies

Caption: Forced Degradation Study Workflow.

Conclusion

A thorough understanding of the solubility and stability of a novel compound is fundamental to its successful development as a pharmaceutical product. This guide provides a standardized framework for the systematic evaluation of these critical properties. By following these detailed experimental protocols and data management practices, researchers can generate the robust data necessary to make informed decisions throughout the drug development process, ensuring the selection of candidates with optimal physicochemical characteristics for further advancement.

References

- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 2. creative-biolabs.com [creative-biolabs.com]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. database.ich.org [database.ich.org]

- 5. pharma.gally.ch [pharma.gally.ch]

- 6. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 9. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]

- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 11. enamine.net [enamine.net]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 15. diposit.ub.edu [diposit.ub.edu]

- 16. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. Key Considerations For Sample Preparation in HPLC - Blogs - News [alwsci.com]

- 19. A stability-indicating QTRAP LC-MS/MS method for identification and structural characterization of degradation products of indapamide - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 20. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Stability Indicating Assay Method and LC-MS Characterization of Forced Degradation Products of Pantoprazole and Aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. pharmaguru.co [pharmaguru.co]

- 24. globalresearchonline.net [globalresearchonline.net]

Methodological & Application

Application Notes for the Synthesis of C23H22FN5OS

Compound Name: N-benzyl-2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Molecular Formula: C23H22FN5OS Target Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed, three-stage protocol for the laboratory synthesis of the screening compound N-benzyl-2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. The synthesis involves the preparation of two key intermediates: a substituted 1,2,4-triazole-3-thiol and 2-chloro-N-benzylacetamide, followed by their final condensation. The methodologies are based on established chemical literature for analogous structures.

Part 1: Synthesis of Intermediate A: 4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol

This synthesis is a two-step process involving the formation of a thiosemicarbazide intermediate, followed by its base-catalyzed cyclization to form the triazole-thiol ring system. This general approach is a well-documented method for creating substituted 1,2,4-triazole-3-thiols.[1][2][3]

Experimental Protocol: Intermediate A

Step 1.1: Synthesis of 1-[2-(1-methyl-1H-pyrrol-2-yl)acetyl]-4-(4-fluorophenyl)thiosemicarbazide

-

Dissolve 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide (0.01 mol) in 20 mL of methanol in a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Add 4-fluorophenyl isothiocyanate (0.01 mol) to the solution.

-

Heat the mixture to reflux and stir for 2-3 hours, monitoring the reaction progress with Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The resulting precipitate is collected by vacuum filtration, washed with cold methanol, and dried in vacuo to yield the thiosemicarbazide intermediate.

Step 1.2: Cyclization to 4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol (Intermediate A)

-

Suspend the dried thiosemicarbazide intermediate (0.01 mol) in 40 mL of a 2N aqueous sodium hydroxide (NaOH) solution.[3][4]

-

Heat the mixture to reflux for 4-6 hours with continuous stirring.

-

Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

-

Acidify the solution to a pH of 3-4 by the slow addition of concentrated hydrochloric acid (HCl) with stirring.[4]

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid product thoroughly with distilled water until the filtrate is neutral.

-

Recrystallize the crude product from an ethanol/water mixture to afford pure Intermediate A.

Part 2: Synthesis of Intermediate B: 2-chloro-N-benzylacetamide

This intermediate is prepared via a standard acylation reaction between benzylamine and chloroacetyl chloride.[5]

Experimental Protocol: Intermediate B

-

In a 250 mL beaker, dissolve benzylamine (0.1 mol) and sodium acetate (0.1 mol) in 100 mL of glacial acetic acid.

-

Cool the solution in an ice bath to 0-5 °C with constant stirring.

-

Add chloroacetyl chloride (0.11 mol) dropwise to the cooled solution over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours.[6]

-

Pour the reaction mixture into 400 mL of ice-cold water to precipitate the product.

-

Filter the white solid, wash thoroughly with cold water, and dry.

-

Recrystallize the crude product from ethanol to yield pure 2-chloro-N-benzylacetamide (Intermediate B).

Part 3: Final Synthesis of this compound

The final product is synthesized through a nucleophilic substitution reaction, where the thiol group of Intermediate A displaces the chloride of Intermediate B in the presence of a base.

Experimental Protocol: Final Product

-

In a 100 mL round-bottom flask, dissolve Intermediate A (0.005 mol) and anhydrous potassium carbonate (K₂CO₃) (0.0075 mol) in 30 mL of anhydrous acetone.

-

Stir the suspension at room temperature for 30 minutes.

-

Add a solution of Intermediate B (0.005 mol) in 15 mL of anhydrous acetone to the mixture.

-

Heat the reaction mixture to reflux and maintain for 8-10 hours, monitoring by TLC.

-

After completion, cool the mixture and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from ethanol to yield the final product, N-benzyl-2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide.

Data Presentation

| Compound/Intermediate | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| Intermediate A | C₁₄H₁₃FN₄S | 304.35 | 75-85 | ~250 (Decomposition) |

| Intermediate B | C₉H₁₀ClNO | 183.63 | 70-80 | 90-94[5][6] |

| Final Product | C₂₃H₂₂FN₅OS | 447.52 | 65-75 | Not Reported |

Visualizations

Synthesis Workflow

Caption: Overall workflow for the synthesis of this compound.

Logical Relationship of Components

Caption: Relationship between starting materials and the final product.

References

- 1. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. chembk.com [chembk.com]

- 6. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Gemini-1 (C23H22FN5OS) in Human Plasma using LC-MS/MS

Introduction

Gemini-1 (chemical formula: C23H22FN5OS) is a novel investigational compound under evaluation for its potential therapeutic applications. To support preclinical and clinical development, a robust, sensitive, and selective bioanalytical method is required for the accurate quantification of Gemini-1 in biological matrices. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Gemini-1 in human plasma. The described protocol offers high throughput and excellent accuracy and precision, making it suitable for pharmacokinetic and toxicokinetic studies.

Experimental Protocols

1. Materials and Reagents

-

Gemini-1 reference standard (>99% purity)

-

Gemini-1-d4 (internal standard, IS)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Human plasma (K2EDTA)

-

Deionized water (18.2 MΩ·cm)

2. Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Gemini-1 and Gemini-1-d4 in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the Gemini-1 stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for calibration curve (CC) and quality control (QC) samples.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Gemini-1-d4 stock solution with acetonitrile.

-

Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations for the CC and QC samples.

3. Sample Preparation: Protein Precipitation

-

Aliquot 50 µL of plasma sample (CC, QC, or study sample) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the IS working solution (100 ng/mL Gemini-1-d4 in acetonitrile).

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a 96-well plate.

-

Inject 5 µL into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography:

-

System: Shimadzu Nexera X2 or equivalent

-

Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

-

Column Temperature: 40°C

-

Mobile Phase A: 10 mM Ammonium Acetate in Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient Program:

Time (min) %B 0.0 20 2.0 95 2.5 95 2.6 20 | 3.5 | 20 |

-

-

Mass Spectrometry:

-

System: Sciex Triple Quad 6500+ or equivalent

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Ion Source Temperature: 550°C

-

IonSpray Voltage: 5500 V

-

Curtain Gas: 35 psi

-

Collision Gas: Medium

-

Multiple Reaction Monitoring (MRM) Transitions:

Analyte Q1 (m/z) Q3 (m/z) DP (V) CE (V) Gemini-1 448.15 254.10 80 35 | Gemini-1-d4 (IS) | 452.17 | 258.12 | 80 | 35 |

-

Data Presentation

Table 1: Calibration Curve Performance

| Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) |

|---|---|---|

| 0.5 | 0.48 | 96.0 |

| 1.0 | 1.03 | 103.0 |

| 5.0 | 5.15 | 103.0 |

| 25.0 | 24.25 | 97.0 |

| 100.0 | 101.50 | 101.5 |

| 250.0 | 255.00 | 102.0 |

| 500.0 | 490.00 | 98.0 |

| 1000.0 | 1005.00 | 100.5 |

Linearity (r²): >0.995

Table 2: Intra- and Inter-Assay Precision and Accuracy | QC Level | Nominal Conc. (ng/mL) | Intra-Assay (n=6) | Inter-Assay (n=18, 3 runs) | | :--- | :--- | :--- | :--- | | | | Mean Conc. ± SD (ng/mL) | Precision (%CV) | Accuracy (%) | Mean Conc. ± SD (ng/mL) | Precision (%CV) | Accuracy (%) | | LLOQ | 0.5 | 0.49 ± 0.04 | 8.2 | 98.0 | 0.51 ± 0.05 | 9.8 | 102.0 | | Low QC | 1.5 | 1.54 ± 0.11 | 7.1 | 102.7 | 1.47 ± 0.13 | 8.8 | 98.0 | | Mid QC | 75.0 | 78.00 ± 4.68 | 6.0 | 104.0 | 73.50 ± 5.88 | 8.0 | 98.0 | | High QC | 750.0 | 735.00 ± 36.75 | 5.0 | 98.0 | 765.00 ± 53.55 | 7.0 | 102.0 |

Mandatory Visualizations

Caption: Experimental workflow for the quantification of Gemini-1 in human plasma.

Caption: Hypothetical signaling pathway inhibition by Gemini-1.

Application Note: Development of an In Vitro Biochemical Assay for C23H22FN5OS, a Putative Kinase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction The compound C23H22FN5OS is a novel small molecule identified for potential therapeutic applications. Based on structural analysis and preliminary screening (data not shown), it is hypothesized to be a kinase inhibitor. This document outlines the development of a robust in vitro biochemical assay to determine its potency and selectivity. For this purpose, we will focus on Bruton's tyrosine kinase (BTK) as a representative target. BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target for various B-cell malignancies and autoimmune diseases.[1][2][3][4] The methodologies described herein are broadly applicable to other kinase targets.

The primary goal is to determine the half-maximal inhibitory concentration (IC50) of this compound, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. We will describe a widely used, luminescence-based kinase assay that quantifies the amount of ADP produced during the kinase reaction.

Assay Principle: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures adenosine diphosphate (ADP) produced by a kinase reaction.[5] The assay is performed in two steps:

-

Kinase Reaction: The kinase (e.g., BTK), its substrate, ATP, and the test compound (this compound) are incubated together. The kinase transfers phosphate from ATP to the substrate, producing ADP.

-

ADP Detection: After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added to convert the newly produced ADP into ATP, which is then used by a luciferase to generate a light signal. The amount of light produced is directly proportional to the ADP concentration and, therefore, the kinase activity.

In the presence of an inhibitor like this compound, kinase activity is reduced, leading to lower ADP production and a decrease in the luminescent signal.

Quantitative Data Summary

To provide context for expected results, the following table summarizes the inhibitory activity of Fenebrutinib (GDC-0853), a known non-covalent BTK inhibitor, against wild-type BTK and related mutants.[6][7]

| Target Kinase | Inhibitor | Assay Type | Kᵢ (nM) | IC₅₀ (nM) |

| BTK (Wild-Type) | Fenebrutinib (GDC-0853) | Biochemical | 0.91 | 3.1 |

| BTK (C481S Mutant) | Fenebrutinib (GDC-0853) | Biochemical | 1.6 | - |

| BTK (C481R Mutant) | Fenebrutinib (GDC-0853) | Biochemical | 1.3 | - |

| Bmx | Fenebrutinib (GDC-0853) | Biochemical | - | ~139 |

| Fgr | Fenebrutinib (GDC-0853) | Biochemical | - | ~153 |

| Src | Fenebrutinib (GDC-0853) | Biochemical | - | ~119 |

| CD19+ B-cells (Cellular) | Fenebrutinib (GDC-0853) | CD69 Expression | - | 8.4 |